Welcome to the BenchChem Online Store!
molecular formula C15H21N5O B8487177 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Cat. No. B8487177
M. Wt: 287.36 g/mol
InChI Key: FJIVGKFVGCGMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091208B2

Procedure details

To a stirred solution of the product from Method C (0.03 grams, 0.114 mmol) dissolved in 5 mL of 10:1 dichloromethane/pyridine was added (0.018 grams, 0.228 mmol) of acetylchloride and the resulting mixture stirred at room temperature for 18 hours. The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3). The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate and concentrated to dryness in vacuo. The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane) affording 0.005 mg (15%) of the title compound as a colorless oil. LRMS: 288.1 (M+1).
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][NH:14][CH2:13]1)[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1.[C:19](Cl)(=[O:21])[CH3:20]>ClCCl.N1C=CC=CC=1>[CH3:18][CH:17]1[CH2:16][CH2:15][N:14]([C:19](=[O:21])[CH3:20])[CH2:13][CH:12]1[N:2]([CH3:1])[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.03 g
Type
reactant
Smiles
CN(C=1C2=C(N=CN1)NC=C2)C2CNCCC2C
Name
dichloromethane pyridine
Quantity
5 mL
Type
solvent
Smiles
ClCCl.N1=CC=CC=C1
Step Two
Name
Quantity
0.018 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3)
WASH
Type
WASH
Details
The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1C(CN(CC1)C(C)=O)N(C=1C2=C(N=CN1)NC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.005 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091208B2

Procedure details

To a stirred solution of the product from Method C (0.03 grams, 0.114 mmol) dissolved in 5 mL of 10:1 dichloromethane/pyridine was added (0.018 grams, 0.228 mmol) of acetylchloride and the resulting mixture stirred at room temperature for 18 hours. The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3). The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate and concentrated to dryness in vacuo. The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane) affording 0.005 mg (15%) of the title compound as a colorless oil. LRMS: 288.1 (M+1).
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:12]1[CH:17]([CH3:18])[CH2:16][CH2:15][NH:14][CH2:13]1)[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1.[C:19](Cl)(=[O:21])[CH3:20]>ClCCl.N1C=CC=CC=1>[CH3:18][CH:17]1[CH2:16][CH2:15][N:14]([C:19](=[O:21])[CH3:20])[CH2:13][CH:12]1[N:2]([CH3:1])[C:3]1[C:4]2[CH:11]=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.03 g
Type
reactant
Smiles
CN(C=1C2=C(N=CN1)NC=C2)C2CNCCC2C
Name
dichloromethane pyridine
Quantity
5 mL
Type
solvent
Smiles
ClCCl.N1=CC=CC=C1
Step Two
Name
Quantity
0.018 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3)
WASH
Type
WASH
Details
The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1C(CN(CC1)C(C)=O)N(C=1C2=C(N=CN1)NC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.005 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.